molecular formula C7H12Br2N2 B2363977 4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide CAS No. 1855907-53-7

4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide

Cat. No. B2363977
M. Wt: 283.995
InChI Key: GCLSXXUJIHJKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Bromomethyl)pyridine hydrobromide” is a substituted pyridine . It’s a white to light yellow powder or crystal .


Synthesis Analysis

While specific synthesis methods for “4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide” were not found, “4-Bromopiperidine hydrobromide” has been used as a precursor in the synthesis of tritium labelled N-aminopiperidine .


Molecular Structure Analysis

The molecular formula for “4-(Bromomethyl)pyridine hydrobromide” is C6H6BrN·HBr, with a molecular weight of 252.94 .


Physical And Chemical Properties Analysis

“4-(Bromomethyl)pyridine hydrobromide” is a solid at 20°C and is hygroscopic . It has a melting point range of 185.0 to 191.0°C . It is soluble in water .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide serves as a precursor in the synthesis of various derivatives with potential medicinal properties. For instance, it is used in the creation of bipyrazolyl derivatives that exhibit significant in vitro antibacterial and antifungal activities (Pundeer et al., 2013). Additionally, the compound is integral in forming 1-aryl-1H-pyrazole-4-acetic acids, which have shown notable analgesic and anti-inflammatory activities in preclinical models (Menozzi et al., 1994).

Role in Advanced Organic Synthesis

In organic synthesis, this compound is utilized for developing complex molecules with potential pharmacological applications. For instance, it has been used in the synthesis of various 1,3,4-trisubstituted pyrazole derivatives, some of which demonstrated significant cytotoxic activity against diverse tumor cell lines (Srour et al., 2018).

Structural and Spectral Studies

The compound also finds use in structural and spectral studies. Research on pyrazole hydrochloride and hydrobromide salts, including derivatives of 4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide, provides valuable insights into molecular and crystal structures, enhancing our understanding of chemical interactions and properties (Foces-Foces et al., 1997).

Application in Bioorganic Chemistry

In bioorganic chemistry, this compound is utilized in creating molecules with potential antimicrobial properties. For example, derivatives synthesized using 4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide have shown promise in in vitro assays for antifungal and antibacterial activities, potentially leading to new therapeutic agents (Farag et al., 2008).

Safety And Hazards

“4-(Bromomethyl)pyridine hydrobromide” is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

4-(bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2.BrH/c1-3-10-5-7(4-8)6(2)9-10;/h5H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLSXXUJIHJKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide

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